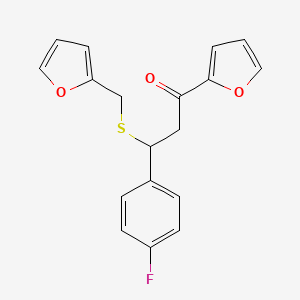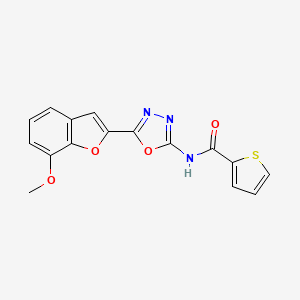
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide has been found to have potential applications in various scientific research fields. One of the most promising applications is in the field of medicinal chemistry, where this compound has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
The exact mechanism of action of N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. This compound has been found to inhibit the activity of histone deacetylases, which are enzymes that play a key role in gene expression and cellular differentiation. It has also been found to inhibit the activity of protein kinases, which are enzymes that regulate various cellular processes, including cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells, as well as induce cell cycle arrest. In addition, this compound has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. This compound has shown promising results in in vitro studies and could potentially be developed into a new drug. However, there are also limitations to using this compound in lab experiments, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for research on N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide. One of the most promising directions is the development of this compound as a therapeutic agent for the treatment of various diseases. Further studies are needed to determine the efficacy and safety of this compound in vivo, as well as its potential side effects. Other future directions include exploring the antimicrobial and antifungal properties of this compound and investigating its potential as a tool for studying cellular processes.
Métodos De Síntesis
The synthesis of N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide involves a multi-step process that includes the reaction of 2-aminothiophene with 2-bromo-5-methoxybenzofuran, followed by the reaction of the resulting compound with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-amino-1,3,4-oxadiazole to yield the final product.
Propiedades
IUPAC Name |
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4S/c1-21-10-5-2-4-9-8-11(22-13(9)10)15-18-19-16(23-15)17-14(20)12-6-3-7-24-12/h2-8H,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAYKJXDEVTHNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

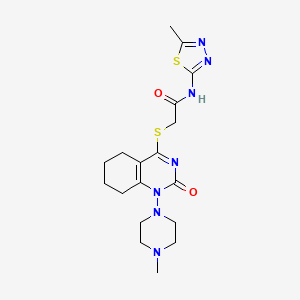
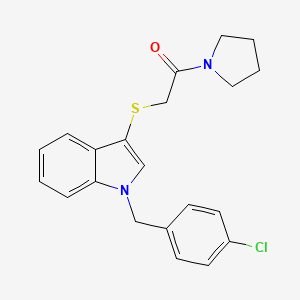

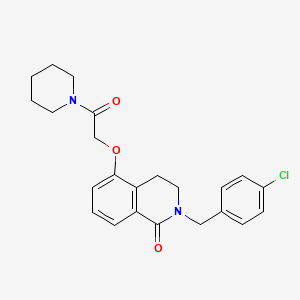
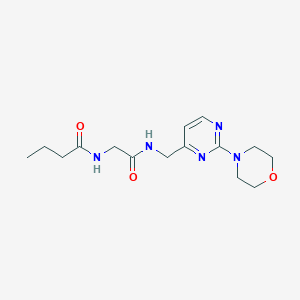
![Tert-butyl 3-cyano-4-[2-(3-cyclopentylpropanamido)acetyl]piperazine-1-carboxylate](/img/structure/B2654220.png)

![Ethyl 5-[(4-tert-butylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2654222.png)
![[2-[(3,4-Dimethoxyphenyl)methylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2654224.png)
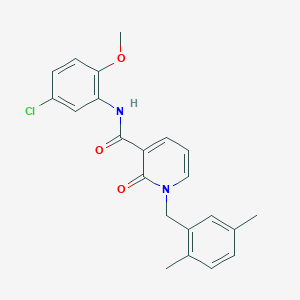
![2-nitro-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B2654226.png)
![6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine](/img/structure/B2654229.png)
![5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B2654232.png)
